N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide
Description
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide is a heterocyclic organic compound featuring a fused pyrroloquinoline core substituted with a methyl group at the 7-position and a propanamide side chain. Its molecular structure (C₁₆H₁₇N₃O) combines a bicyclic aromatic system with a partially saturated pyrrolidine ring, which may confer unique physicochemical and pharmacological properties. This compound has been cataloged in chemical databases (e.g., PubChem) and is referenced in synthetic chemistry literature .
Properties
CAS No. |
881450-25-5 |
|---|---|
Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)propanamide |
InChI |
InChI=1S/C15H17N3O/c1-3-14(19)17-18-7-6-12-9-11-5-4-10(2)8-13(11)16-15(12)18/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,19) |
InChI Key |
WFJZMMUFBFKWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NN1CCC2=C1N=C3C=C(C=CC3=C2)C |
solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide typically involves multi-step reactions. One common method includes:
Formation of the Pyrroloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted anilines and ketones.
Introduction of the Propanamide Group: This step often involves acylation reactions using reagents like propanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their core heterocyclic systems, substituents, and functional groups. Below is a detailed comparison:
Core Heterocyclic Systems
- Target Compound: Pyrrolo[2,3-b]quinoline fused system with a dihydro-pyrrolidine ring and a quinoline-derived aromatic system .
- N-1H-pyrrolo[2,3-c]pyridin-7-yl Propanamide (1415124-68-3): Features a pyrrolopyridine core (pyridine fused to pyrrole) instead of pyrroloquinoline. The absence of the quinoline ring reduces aromaticity and may alter electronic properties .
Substituent Analysis
| Compound Name | Substituents/Functional Groups | Molecular Weight | Key Structural Features |
|---|---|---|---|
| N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide | 7-methyl, propanamide | 283.34 g/mol | Dihydro-pyrrolidine, quinoline fusion |
| N-1H-pyrrolo[2,3-c]pyridin-7-yl Propanamide | None (unsubstituted pyrrolopyridine core) | 215.24 g/mol | Pyridine-pyrrole fusion, simpler scaffold |
| 3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1H-indol-2-yl)methanone (902045-22-1) | 5-fluoroindole, dihydroisoquinoline, methanone | 322.35 g/mol | Fluorine enhances electronegativity |
Pharmacological and Physicochemical Properties (Hypothetical Insights)
- Solubility: The propanamide side chain could enhance aqueous solubility relative to non-polar analogs such as 3,4-dihydroisoquinolin-2(1H)-yl(5-fluoro-1H-indol-2-yl)methanone .
- Binding Affinity: Fluorinated analogs (e.g., 874463-08-8) may exhibit stronger target interactions due to fluorine’s electronegativity, whereas the target compound’s quinoline core could favor π-π stacking in biological systems .
Research Findings and Gaps
- Synthetic Accessibility: The target compound’s synthesis likely involves cyclization and amidation steps, similar to methods used for pyrroloquinoline derivatives .
- Biological Activity: No direct pharmacological data is available for the target compound. However, structurally related pyrroloquinolines have shown kinase inhibition and anticancer activity in preclinical studies .
- Comparative Stability : The dihydro-pyrrolidine ring in the target compound may confer greater metabolic stability than fully aromatic systems like 881450-25-5 (a close analog) .
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